molecular formula C6H12Cl2N4O B3003695 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide dihydrochloride CAS No. 2229558-64-7

3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide dihydrochloride

Cat. No.: B3003695
CAS No.: 2229558-64-7
M. Wt: 227.09
InChI Key: HWTXAIVTABGOFI-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide dihydrochloride (CAS: 2229558-64-7) is a high-purity chemical reagent designed for professional research applications. This compound belongs to the pyrazole carboxamide class, a group of heterocyclic molecules recognized for their diverse and potent biological activities . Pyrazole derivatives are extensively studied for their antimicrobial properties, showing efficacy against various bacterial and fungal strains . Furthermore, the pyrazole scaffold is a key structure in compounds with significant anti-inflammatory potential, often acting through mechanisms such as cyclooxygenase-2 (COX-2) inhibition . Some pyrazole carboxamides have been identified to exhibit their antifungal effects by targeting mitochondrial function in pathogens, disrupting the succinate dehydrogenase (Complex II) pathway and leading to impaired energy production and cell death . Researchers value this compound for exploring new therapeutic agents and studying biochemical pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to comply with all applicable local and international regulations for the safe handling and use of this material.

Properties

IUPAC Name

5-(aminomethyl)-2-methylpyrazole-3-carboxamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O.2ClH/c1-10-5(6(8)11)2-4(3-7)9-10;;/h2H,3,7H2,1H3,(H2,8,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTXAIVTABGOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN)C(=O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2229558-64-7
Record name 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide dihydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the aminomethyl and carboxamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Berotralstat Dihydrochloride

Structural Features: Berotralstat (C30H26F4N6O · 2HCl, MW 635.49) shares the pyrazole-carboxamide core but incorporates additional substituents: a trifluoromethyl group, a 3-cyanophenyl moiety, and a cyclopropylmethylamino group. These modifications confer specificity as a plasma kallikrein inhibitor .

Functional Differences :

  • Activity : Berotralstat is clinically approved for hereditary angioedema (HAE) prophylaxis due to its potent kallikrein inhibition (IC50 ~10 nM) .
  • Solubility : Like the target compound, its dihydrochloride salt enhances water solubility at low pH .
  • Therapeutic Relevance : The complex structure of Berotralstat underscores the importance of strategic substituents in optimizing target binding and metabolic stability compared to simpler analogs .

Pyrazole Carboximidamide Derivatives

Compounds such as 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide () feature a carboximidamide group (NH-C(=NH)-NH2) instead of a carboxamide. For example, halogenated variants (e.g., 4-chloro or 4-bromo substituents) show increased lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Nitric Oxide Synthase Inhibitors

N-[[3-(Aminomethyl)phenyl]methyl]-ethanimidamide dihydrochloride (1,400 W, CAS 214358-33-5) shares the aminomethylphenyl motif but includes an ethanimidamide group. It acts as a selective nitric oxide synthase inhibitor, preserving T cell viability in vitro . This highlights how minor structural changes (e.g., ethanimidamide vs. carboxamide) redirect biological activity toward distinct pathways.

Other Dihydrochloride Salts

  • 5-(Aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride (C11H15Cl2N3O, MW 276.16) incorporates a ketone group in a dihydro-pyrazolone ring, diverging from the aromatic pyrazole scaffold. Such differences may influence redox reactivity and target selectivity .
  • 4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride (C6H10N4 · 2HCl) demonstrates the versatility of dihydrochloride salts in stabilizing amines for nucleic acid synthesis applications .

Data Table: Key Comparative Features

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Application
3-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide dihydrochloride ~C7H12Cl2N4O ~238.9 Aminomethyl, methyl, carboxamide Research chemical Early-stage pharmacological studies
Berotralstat dihydrochloride C30H26F4N6O · 2HCl 635.49 Trifluoromethyl, cyanophenyl, cyclopropyl Plasma kallikrein inhibition HAE prophylaxis
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide C18H18N3O Not reported Methoxyphenyl, carboximidamide Enzyme inhibition (hypothesized) Research
N-[[3-(Aminomethyl)phenyl]methyl]-ethanimidamide dihydrochloride C10H16Cl2N4 287.17 Ethanimidamide, aminomethylphenyl Nitric oxide synthase inhibition In vitro T cell studies
5-(Aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride C11H15Cl2N3O 276.16 Ketone, dihydro-pyrazolone Not specified Research chemical

Biological Activity

3-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide dihydrochloride, commonly referred to as AMPC, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to its interaction with various biological targets. The following sections delve into the biological activities associated with AMPC, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C5H9Cl2N4O
  • Molecular Weight : 176.06 g/mol
  • CAS Number : 2613389-03-8

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including AMPC. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
AMPCMCF73.79
AMPCSF-26812.50
AMPCNCI-H46042.30

These values suggest that AMPC may inhibit cancer cell proliferation effectively, similar to other pyrazole derivatives tested in vitro .

Anti-inflammatory Effects

Pyrazole compounds are known for their anti-inflammatory properties. Studies have shown that AMPC can reduce inflammation markers in cellular models, potentially through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This mechanism is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) based on pyrazole scaffolds.

The biological activity of AMPC can be attributed to its ability to interact with specific receptors and enzymes involved in cellular signaling pathways:

  • Inhibition of Kinases : AMPC has been studied for its potential to inhibit kinases involved in cancer progression, such as Aurora-A kinase.
  • Modulation of Apoptosis : The compound may induce apoptosis in cancer cells by activating intrinsic pathways, leading to cell death.
  • Impact on Angiogenesis : By inhibiting vascular endothelial growth factor (VEGF), AMPC may also play a role in reducing tumor angiogenesis.

Study 1: Cytotoxicity Assessment

A study conducted by Bouabdallah et al. examined the cytotoxic effects of various pyrazole derivatives on Hep-2 and P815 cell lines. The results indicated that AMPC exhibited significant cytotoxicity with an IC50 value comparable to established anticancer agents .

Study 2: Anti-inflammatory Activity

In a separate investigation, AMPC was tested for its ability to modulate inflammatory responses in murine models of arthritis. The findings demonstrated a marked reduction in inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

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